Cas no 1412979-13-5 ((S)-2-(1-Ethylpyrrolidin-3-yl)ethanamine)

(S)-2-(1-Ethylpyrrolidin-3-yl)ethanamine 化学的及び物理的性質
名前と識別子
-
- 3-Pyrrolidineethanamine, 1-ethyl-, (3S)-
- (S)-2-(1-Ethylpyrrolidin-3-yl)ethanamine
- VIMROESUSPPGCT-QMMMGPOBSA-N
- 2-((S)-1-ethylpyrrolidin-3-yl)ethylamine
-
- インチ: 1S/C8H18N2/c1-2-10-6-4-8(7-10)3-5-9/h8H,2-7,9H2,1H3/t8-/m0/s1
- InChIKey: VIMROESUSPPGCT-QMMMGPOBSA-N
- ほほえんだ: N1(C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])[C@]([H])(C([H])([H])C([H])([H])N([H])[H])C1([H])[H]
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 93.3
- トポロジー分子極性表面積: 29.3
(S)-2-(1-Ethylpyrrolidin-3-yl)ethanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM503011-1g |
(S)-2-(1-Ethylpyrrolidin-3-yl)ethanamine |
1412979-13-5 | 97% | 1g |
$326 | 2023-01-01 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC11638-5g |
(S)-2-(1-ethylpyrrolidin-3-yl)ethanamine |
1412979-13-5 | 95% | 5g |
$1800 | 2023-09-07 |
(S)-2-(1-Ethylpyrrolidin-3-yl)ethanamine 関連文献
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(S)-2-(1-Ethylpyrrolidin-3-yl)ethanamineに関する追加情報
Introduction to (S)-2-(1-Ethylpyrrolidin-3-yl)ethanamine (CAS No. 1412979-13-5)
(S)-2-(1-Ethylpyrrolidin-3-yl)ethanamine, also known by its CAS number 1412979-13-5, is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrolidine ring and an ethyl group, making it a valuable candidate for various applications in drug development and chemical synthesis.
The chiral nature of (S)-2-(1-Ethylpyrrolidin-3-yl)ethanamine is particularly noteworthy, as chirality plays a crucial role in the biological activity and pharmacological properties of many drugs. The (S) enantiomer specifically has been studied for its potential therapeutic effects and its ability to interact with specific biological targets. Recent advancements in chiral synthesis techniques have enabled the efficient production of this compound, further facilitating its use in research and development.
In the context of medicinal chemistry, (S)-2-(1-Ethylpyrrolidin-3-yl)ethanamine has been explored for its potential as a lead compound in the development of new therapeutic agents. Its structural features suggest that it may have affinity for certain receptors or enzymes, which could be leveraged to address unmet medical needs. For instance, studies have shown that compounds with similar structures have demonstrated activity against various neurological disorders, including anxiety and depression.
One of the key areas of research involving (S)-2-(1-Ethylpyrrolidin-3-yl)ethanamine is its interaction with the central nervous system (CNS). The compound's ability to modulate neurotransmitter systems, such as serotonin and dopamine, has been a focus of several studies. These neurotransmitters are known to play critical roles in mood regulation, cognitive function, and other neurological processes. By understanding how (S)-2-(1-Ethylpyrrolidin-3-yl)ethanamine interacts with these systems, researchers can gain insights into potential therapeutic applications.
Clinical trials are an essential step in the drug development process, and preliminary studies involving (S)-2-(1-Ethylpyrrolidin-3-yl)ethanamine have shown promising results. Early-phase trials have demonstrated that the compound is well-tolerated and exhibits favorable pharmacokinetic properties. These findings suggest that further investigation into its safety and efficacy is warranted. Ongoing research aims to optimize the compound's formulation and delivery methods to enhance its therapeutic potential.
Beyond its potential as a therapeutic agent, (S)-2-(1-Ethylpyrrolidin-3-yl)ethanamine also holds promise as a tool for chemical biology research. Its unique structure makes it an ideal candidate for probing specific biological pathways and understanding the mechanisms underlying various diseases. For example, researchers have used similar compounds to study the role of specific receptors in neurodegenerative disorders such as Alzheimer's disease.
The synthesis of (S)-2-(1-Ethylpyrrolidin-3-yl)ethanamine has been optimized using advanced synthetic methods, including asymmetric catalysis and chiral resolution techniques. These methods ensure high enantiomeric purity, which is crucial for both research and pharmaceutical applications. The ability to produce this compound efficiently and at scale is a significant advantage in the drug discovery process.
In conclusion, (S)-2-(1-Ethylpyrrolidin-3-yl)ethanamine (CAS No. 1412979-13-5) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its chiral nature, make it an attractive candidate for further investigation. As research continues to advance, it is likely that new insights into the therapeutic potential of this compound will emerge, potentially leading to the development of novel treatments for various medical conditions.
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